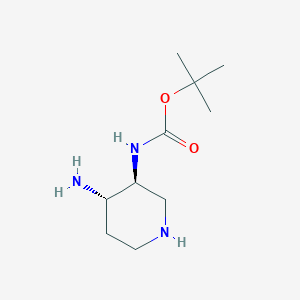

tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate

Description

tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate is a chiral piperidine derivative featuring a tert-butyl carbamate protective group. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly for protecting amine functionalities during multi-step reactions. Its stereospecific (3S,4S) configuration ensures precise spatial orientation, critical for interactions with biological targets or asymmetric synthesis. The tert-butyl group enhances stability, while the carbamate moiety allows controlled deprotection under mild acidic conditions, making it indispensable in drug development pipelines .

Properties

Molecular Formula |

C10H21N3O2 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl N-[(3S,4S)-4-aminopiperidin-3-yl]carbamate |

InChI |

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6,11H2,1-3H3,(H,13,14)/t7-,8-/m0/s1 |

InChI Key |

PSLKAXGDGMUXHK-YUMQZZPRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCC1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[trans-4-amino-3-piperidyl]carbamate typically involves the reaction of tert-butyl carbamate with trans-4-amino-3-piperidyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: In industrial settings, the production of tert-butyl N-[trans-4-amino-3-piperidyl]carbamate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity . The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[trans-4-amino-3-piperidyl]carbamate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

tert-butyl N-[trans-4-amino-3-piperidyl]carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and protein modifications.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[trans-4-amino-3-piperidyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs differ in stereochemistry, ring systems, substituents, and derivative forms. Below is a detailed comparison supported by experimental data and synthetic applications:

Table 1: Comparative Analysis of Structural Analogs

Key Insights from Comparison

Stereochemical Variations: The (3R,4R)-fluoro analog (C₁₀H₁₈FN₃O₂) exhibits reversed stereochemistry compared to the target compound, which may alter binding affinity in chiral environments (e.g., enzyme active sites) .

Ring System Modifications :

- Replacement of piperidine with pyrrolidine (five-membered ring) in C₁₀H₂₁ClN₂O₂ reduces ring strain and increases lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .

- Tetrahydropyran derivatives (e.g., C₁₁H₂₀N₄O₃) introduce an oxygen heteroatom, improving metabolic stability and enabling azide-alkyne cycloaddition for bioconjugation .

Substituent Effects: Amino vs. Azido Groups: The amino group in the target compound facilitates nucleophilic reactions (e.g., amide coupling), while the azido group in C₁₁H₂₀N₄O₃ enables click chemistry for targeted drug delivery . Fluorine Substitution: The electronegative fluorine in C₁₀H₁₈FN₃O₂ enhances binding to hydrophobic pockets in proteins and resists oxidative metabolism .

Derivative Forms :

- Hydrochloride salts (e.g., C₁₀H₂₁ClN₂O₂) improve crystallinity and aqueous solubility, critical for formulation .

Biological Activity

Tert-Butyl ((3S,4S)-4-aminopiperidin-3-yl)carbamate is an organic compound categorized under carbamates, notable for its unique structural features that suggest potential biological activity. This compound is characterized by a tert-butyl group attached to a piperidine derivative, specifically featuring an amino group at the 4-position and a carbamate functional group. Its molecular formula is C10H21N3O2, with a molecular weight of approximately 215.3 g/mol. This article delves into the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.

The biological activity of this compound likely stems from its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, studies have indicated that compounds with similar structures exhibit roles as enzyme inhibitors or receptor modulators, suggesting that this compound may share similar properties.

Pharmacological Properties

The pharmacological properties of this compound warrant further investigation. Preliminary studies suggest that it could possess:

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens.

- Neuroprotective Effects : Potential involvement in neurodegenerative disease models has been suggested, particularly in relation to amyloid beta peptide interactions.

- Enzyme Inhibition : The compound may inhibit specific enzymes relevant in metabolic pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contextualized by comparing it to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl N-{[(3R,4R)-4-amino-tetrahydrofuran-3-yl]methyl}carbamate | C11H21N3O2 | Contains a tetrahydrofuran ring instead of piperidine |

| Tert-butyl N-[cis-(3-fluoropiperidin-4-yl)]carbamate | C10H20F1N2O2 | Incorporates a fluorine atom which may enhance biological activity |

| Tert-butyl (3-amino-pyridin-4-yl)carbamate | C10H12N2O2 | Features a pyridine ring which alters its electronic properties |

These comparisons highlight how structural variations can influence biological activity and therapeutic potential.

Neuroprotection Studies

Recent research has explored the neuroprotective effects of compounds structurally related to this compound. For instance, studies on related carbamates have shown their ability to inhibit amyloid beta aggregation and protect neuronal cells from toxicity induced by amyloid peptides . The findings suggest that such compounds could be promising candidates for treating neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition Research

Research indicates that certain derivatives of piperidine exhibit significant inhibitory effects on enzymes such as acetylcholinesterase and β-secretase. For example, a study demonstrated that related compounds had IC50 values in the low nanomolar range for these enzymes . This suggests that this compound may also exhibit similar inhibitory properties.

Antimicrobial Activity

Compounds with similar structural motifs have been investigated for their antimicrobial properties. In vitro studies have shown that certain carbamates can effectively inhibit bacterial growth, indicating that this compound may also possess antimicrobial potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.